Diethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a unique structure. Let’s break down its name:
Diethyl: Indicates the presence of two ethyl groups (CH₂CH₃) attached to the phosphonate moiety.
{2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}: Describes the core structure, which consists of an oxazole ring fused with a benzyl group and an amino group.
Phosphonate: Refers to the phosphorus-containing functional group (-PO₃H₂) attached to the oxazole ring.
Preparation Methods
Synthetic Routes::
Oxazole Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors. For example, the reaction of benzylamine with ethyl glyoxylate followed by cyclization yields the oxazole ring.
Phosphonate Group Introduction: Diethyl phosphite (Et₂PO(OH)) can react with the oxazole intermediate to form the desired compound.
Solvents: Common solvents include dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
Reagents: Benzylamine, ethyl glyoxylate, diethyl phosphite.
Catalysts: Acidic catalysts may be used for the cyclization step.
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods.
Chemical Reactions Analysis
Reduction: The benzyl group can be selectively reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phosphonate group can undergo substitution reactions, such as nucleophilic substitution with alkyl halides.
Major Products: The compound itself, along with intermediates formed during synthesis, constitutes the major products.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure and potential biological activity.
Phosphonate Prodrugs: Used as prodrugs to enhance drug delivery and bioavailability.
Biological Studies: Studied for its interactions with enzymes and receptors.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, potentially affecting enzymatic processes or signaling pathways.
Comparison with Similar Compounds
Phenylacetaldehyde: A related compound with a phenyl group attached to an aldehyde functional group .
Other Oxazole Derivatives: Explore compounds with similar oxazole cores but different substituents.
Properties
Molecular Formula |
C22H27N2O4P |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-benzyl-4-diethoxyphosphoryl-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H27N2O4P/c1-3-26-29(25,27-4-2)22-21(23-16-15-18-11-7-5-8-12-18)28-20(24-22)17-19-13-9-6-10-14-19/h5-14,23H,3-4,15-17H2,1-2H3 |
InChI Key |
ANBFPRCQUXYFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.